

1,2,3,4-tetrahydronaphthalene-1-carbaldehyde chemical properties

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

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An In-depth Technical Guide to **1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde**: Properties, Synthesis, and Reactivity

Introduction

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde, a derivative of the partially hydrogenated naphthalene core known as tetralin, is a pivotal chemical intermediate in the fields of organic synthesis and medicinal chemistry. Its unique structure, combining a reactive aldehyde functional group with a chiral benzylic center and a fused aliphatic-aromatic ring system, makes it a versatile building block for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and characteristic reactivity, offering valuable insights for researchers in drug discovery and materials science. Derivatives of the tetralin scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV effects, underscoring the importance of intermediates like **1,2,3,4-tetrahydronaphthalene-1-carbaldehyde** in the development of novel therapeutics.

Molecular Structure and Properties

The fundamental characteristics of **1,2,3,4-tetrahydronaphthalene-1-carbaldehyde** are rooted in its molecular structure, which features a tetralin framework with a formyl group at the C1 position. This substitution creates a stereocenter, meaning the compound exists as a racemic mixture of (R) and (S)-enantiomers unless a stereoselective synthesis is employed.

Physicochemical Data

The key physical and computed properties of **1,2,3,4-tetrahydronaphthalene-1-carbaldehyde** are summarized in the table below. While an experimental boiling point is not readily available in the literature, its parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), has a boiling point of approximately 207 °C; the addition of the polar aldehyde group is expected to increase this value significantly.[\[1\]](#)[\[2\]](#)

Property	Value	Source(s)
IUPAC Name	1,2,3,4-tetrahydronaphthalene-1-carbaldehyde	[1]
CAS Number	18278-24-5	[1]
Molecular Formula	C ₁₁ H ₁₂ O	[1]
Molecular Weight	160.21 g/mol	[1]
Physical Form	Liquid	
XLogP3 (Computed)	2.3	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Complexity (Computed)	164	[1]
Rotatable Bond Count	1	[1]

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the compound. Below are the key spectroscopic data for **1,2,3,4-tetrahydronaphthalene-1-carbaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. Experimental data from a peer-reviewed study confirms the following chemical shifts.[\[3\]](#)[\[4\]](#)

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J) Hz
Aldehyde (-CHO)	9.68	d, J = 2.0
Aromatic (Ar-H)	7.23 – 7.13	m
Benzyllic (C1-H)	3.61 – 3.58	m
Benzyllic (C4-H ₂)	2.79	m
Aliphatic (C2-H ₂)	2.31 – 1.84	m
Aliphatic (C3-H ₂)	1.99 – 1.87	m

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental ¹³C NMR data for the title compound is not widely published, data from the closely related analog, 6-bromo-**1,2,3,4-tetrahydronaphthalene-1-carbaldehyde**, offers valuable insight into the expected chemical shifts, particularly for the carbon backbone. [5] The bromine substituent primarily affects the aromatic region, with minimal impact on the aldehyde and aliphatic carbons.

Carbon Assignment (Analog-based)	Expected Chemical Shift (δ) ppm
Aldehyde (C=O)	~201.4
Aromatic (Quaternary)	~140.3, ~132.6
Aromatic (CH)	~131.3, ~129.9, ~129.4, ~121.2
Benzyllic (C1-CHO)	~51.3
Benzyllic (C4)	~29.1
Aliphatic (C2/C3)	~22.9, ~20.2

Synthesis Methodology: Rieche Formylation

The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone of organic synthesis. The Rieche formylation is a robust method that utilizes dichloromethyl

methyl ether (Cl_2CHOMe) as the formylating agent precursor and a Lewis acid, typically titanium tetrachloride (TiCl_4), as a catalyst.^[6] Tetralin is an activated aromatic substrate, making it well-suited for this type of electrophilic aromatic substitution.

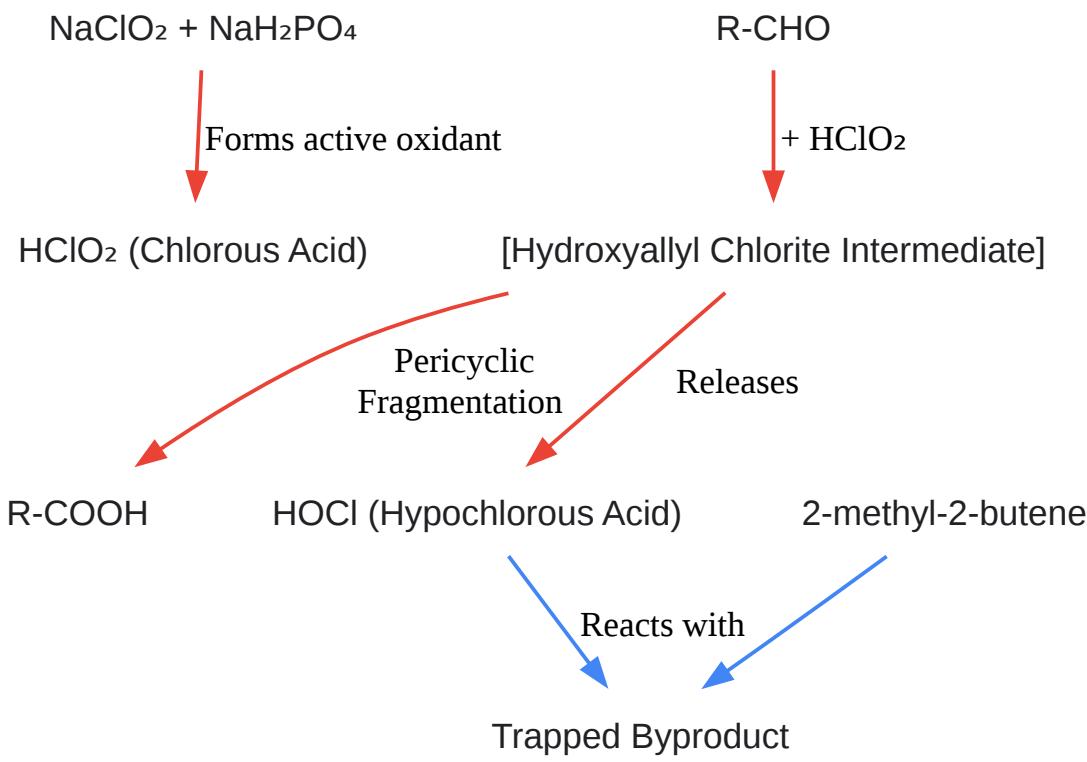
Experimental Protocol: Rieche Formylation of Tetralin

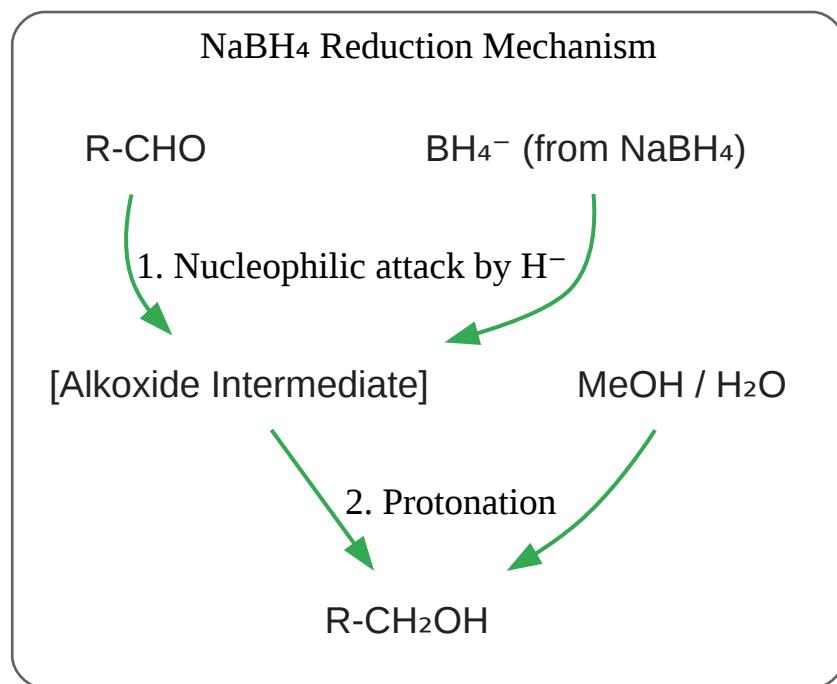
Disclaimer: This protocol is a representative procedure based on established methodologies for the Rieche formylation of activated arenes and should be performed by qualified personnel with appropriate safety precautions.

- **Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetrahydronaphthalene (1.0 eq.) and dry dichloromethane (DCM) as the solvent.
- **Lewis Acid Addition:** Cool the solution to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl_4 , 2.2 eq.) dropwise via the dropping funnel over 15 minutes. Stir the resulting mixture for 1 hour at 0 °C. The causality for this step is the formation of a complex between the Lewis acid and the substrate, which activates the aromatic ring for electrophilic attack.
- **Formylating Agent Addition:** Add dichloromethyl methyl ether (Cl_2CHOMe , 1.1 eq.) to the dropping funnel and add it dropwise to the reaction mixture at 0 °C. Allow the reaction to stir for 45-60 minutes. The in-situ generation of the electrophilic chloromethyl oxonium ion is the key transformation here.
- **Reaction Quench:** Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH_4Cl). This step hydrolyzes the intermediate species to reveal the aldehyde and neutralizes the Lewis acid.
- **Work-up and Purification:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product via flash column chromatography on silica gel to yield **1,2,3,4-tetrahydronaphthalene-1-carbaldehyde**.



Pinnick Oxidation Mechanism





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Sources

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